REACTION_SMILES
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[CH3:15][C:16](=[O:17])[O:18][C:19](=[O:20])[CH3:21].[CH3:22][C:23](=[O:24])[OH:25].[NH2:1][c:2]1[cH:3][cH:4][c:5]([C:12](=[O:13])[OH:14])[c:6]2[c:7]1[O:8][CH2:9][CH2:10][O:11]2>>[NH:1]([c:2]1[cH:3][cH:4][c:5]([C:12](=[O:13])[OH:14])[c:6]2[c:7]1[O:8][CH2:9][CH2:10][O:11]2)[C:16]([CH3:15])=[O:17]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)OC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1ccc(C(=O)O)c2c1OCCO2
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Name
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Type
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product
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Smiles
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CC(=O)Nc1ccc(C(=O)O)c2c1OCCO2
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |